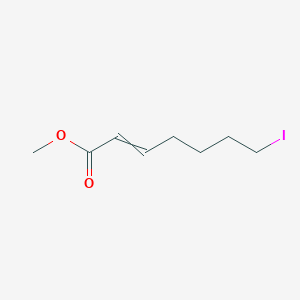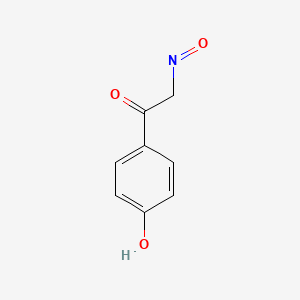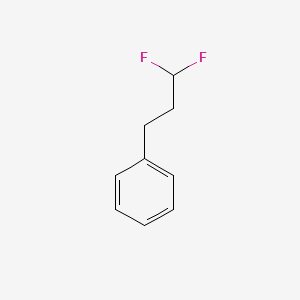
Methyl 7-iodohept-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-iodohept-2-enoate is an organic compound with the molecular formula C8H13IO2 It is an ester derivative, characterized by the presence of an iodine atom attached to the seventh carbon of a hept-2-enoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 7-iodohept-2-enoate can be synthesized through several methods. One common approach involves the iodination of methyl hept-2-enoate. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-iodohept-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under suitable conditions.
Reduction Reactions: The double bond in the hept-2-enoate chain can be reduced using hydrogenation catalysts to form saturated derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of methyl 7-chlorohept-2-enoate or methyl 7-aminohept-2-enoate.
Reduction: Formation of methyl 7-iodoheptanoate.
Oxidation: Formation of methyl 7-iodohept-2-en-1-ol or methyl 7-iodohept-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
Methyl 7-iodohept-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 7-iodohept-2-enoate involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom acts as a good leaving group, facilitating substitution reactions. The double bond provides a site for addition reactions, making the compound versatile in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 7-chlorohept-2-enoate
- Methyl 7-bromohept-2-enoate
- Methyl 7-aminohept-2-enoate
Uniqueness
Methyl 7-iodohept-2-enoate is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine or bromine. This makes it more reactive in substitution reactions and provides distinct reactivity patterns compared to its chloro and bromo analogs .
Eigenschaften
CAS-Nummer |
148192-28-3 |
|---|---|
Molekularformel |
C8H13IO2 |
Molekulargewicht |
268.09 g/mol |
IUPAC-Name |
methyl 7-iodohept-2-enoate |
InChI |
InChI=1S/C8H13IO2/c1-11-8(10)6-4-2-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |
InChI-Schlüssel |
SQEVJCLLBCZTSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)







